N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide
Description
This compound features a thieno[3,4-c]pyrazole core fused with a 5-nitrofuran-2-carboxamide moiety and a benzylamino-substituted ethyl side chain. The benzylamino-2-oxoethyl substituent may enhance solubility or modulate interactions with biological targets, such as enzymes or receptors involved in inflammatory or proliferative pathways.
Properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5S/c25-16(20-8-12-4-2-1-3-5-12)9-23-18(13-10-30-11-14(13)22-23)21-19(26)15-6-7-17(29-15)24(27)28/h1-7H,8-11H2,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNCHSIGTMVQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-5-nitrofuran-2-carboxamide, is a pyrazole derivative. Pyrazole derivatives have been found to inhibit Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation. CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in the alteration of the cell cycle progression, leading to the inhibition of cell proliferation. The compound’s mode of action is primarily through the inhibition of CDK2, which leads to the disruption of the cell cycle and the induction of apoptosis within cells.
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway. CDK2, when complexed with cyclin A2, plays a vital role in the transition of cells from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound disrupts this transition, leading to cell cycle arrest and apoptosis.
Result of Action
The compound shows significant inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis. It has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Biological Activity
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide is a synthetic compound that belongs to the class of benzamides. Its unique structural features, including the thieno[3,4-c]pyrazole moiety, suggest significant potential for various biological activities. This article explores the biological activities associated with this compound, focusing on its mechanisms of action and therapeutic implications.
Chemical Structure and Properties
- Molecular Formula : C23H25N5O4S2
- Molecular Weight : 499.6 g/mol
- CAS Number : 1105217-74-0
The compound's structure includes a thieno[3,4-c]pyrazole ring system and a nitrofuran moiety, which are known to enhance pharmacological interactions and biological activity.
Research indicates that compounds containing thieno[3,4-c]pyrazole structures exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and antioxidant properties. The mechanism often involves the modulation of signaling pathways related to oxidative stress and inflammation.
- Antioxidant Activity : Thieno[3,4-c]pyrazole derivatives have demonstrated antioxidant capabilities by reducing oxidative stress markers in various biological models. For instance, studies have shown that these compounds can protect against erythrocyte alterations induced by toxic substances like 4-nonylphenol in fish models .
- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory responses in cellular models. The presence of the benzylamino group may contribute to its anti-inflammatory properties by interfering with pro-inflammatory cytokine signaling pathways.
Biological Activity Data
The following table summarizes key biological activities reported for related thieno[3,4-c]pyrazole compounds:
Case Studies
- Erythrocyte Protection : A study assessed the effects of thieno[3,4-c]pyrazole derivatives on fish erythrocytes exposed to 4-nonylphenol. Results indicated a significant reduction in altered erythrocyte percentages when treated with these compounds compared to controls (from 40.3% to as low as 0.6% with specific derivatives) .
- Diabetes Treatment Potential : Another research effort focused on benzamide analogs similar to the target compound showed protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, suggesting potential applications in diabetes management .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of thieno[3,4-c]pyrazole derivatives modified with aromatic carboxamide groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: The 5-nitrofuran group in the target compound likely enhances redox-mediated cytotoxicity compared to non-nitrated furan analogs (e.g., CAS 958984-08-2) . Nitrofurans are known prodrugs activated by nitroreductases in anaerobic pathogens. The benzylamino-2-oxoethyl side chain may improve solubility via hydrogen bonding, contrasting with the lipophilic 2,3-dimethylphenyl group in CAS 958984-08-2, which could favor blood-brain barrier penetration .
2,3-Dimethylphenyl (CAS 958984-08-2) adds steric bulk, possibly reducing off-target interactions but limiting solubility .
In contrast, the smaller fluorine atom in CAS 1020048-57-0 minimizes weight gain while improving metabolic resistance .
Research Findings and Inferences
- Antimicrobial Potential: The 5-nitrofuran moiety suggests activity against Gram-negative bacteria (e.g., E. coli) or protozoa (e.g., Giardia), analogous to nitrofurantoin .
- Kinase Inhibition: Analogs like CAS 958984-08-2 have been studied as kinase inhibitors due to the pyrazole-thiophene scaffold’s affinity for ATP-binding pockets . The target compound’s benzylamino group could further optimize binding to hydrophobic kinase domains.
- Toxicity Considerations: Nitro groups may pose mutagenic risks, necessitating comparative toxicity studies with non-nitrated analogs. Fluorinated derivatives (e.g., CAS 1020048-57-0) might offer safer profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
